Cas no 2121-23-5 (ethyl 3-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylate)
ethyl 3-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate
- CCOC(=O)c1cn(nc1N)C(C)C
- ethyl 3-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylate
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- MDL: MFCD20690715
- Inchi: 1S/C9H15N3O2/c1-4-14-9(13)7-5-12(6(2)3)11-8(7)10/h5-6H,4H2,1-3H3,(H2,10,11)
- InChI Key: OMJHZSOAUISRHI-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C(N)=NN(C=1)C(C)C)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 208
- XLogP3: 1.4
- Topological Polar Surface Area: 70.1
ethyl 3-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM514655-1g |
Ethyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate |
2121-23-5 | 97% | 1g |
$762 | 2022-06-12 | |
| Chemenu | CM514655-5g |
Ethyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate |
2121-23-5 | 97% | 5g |
$2470 | 2022-06-12 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD02823-10g |
ethyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate |
2121-23-5 | 95% | 10g |
$1800 | 2023-09-07 | |
| Enamine | EN300-8641168-1g |
ethyl 3-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylate |
2121-23-5 | 1g |
$1500.0 | 2023-09-02 | ||
| Enamine | EN300-8641168-5g |
ethyl 3-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylate |
2121-23-5 | 5g |
$4349.0 | 2023-09-02 | ||
| Enamine | EN300-8641168-10g |
ethyl 3-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylate |
2121-23-5 | 10g |
$6450.0 | 2023-09-02 | ||
| Enamine | EN300-8641168-0.05g |
ethyl 3-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylate |
2121-23-5 | 95.0% | 0.05g |
$1261.0 | 2025-03-21 | |
| Enamine | EN300-8641168-0.1g |
ethyl 3-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylate |
2121-23-5 | 95.0% | 0.1g |
$1320.0 | 2025-03-21 | |
| Enamine | EN300-8641168-0.25g |
ethyl 3-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylate |
2121-23-5 | 95.0% | 0.25g |
$1381.0 | 2025-03-21 | |
| Enamine | EN300-8641168-0.5g |
ethyl 3-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylate |
2121-23-5 | 95.0% | 0.5g |
$1440.0 | 2025-03-21 |
ethyl 3-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylate Suppliers
ethyl 3-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylate Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on ethyl 3-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylate
Recent Advances in the Study of Ethyl 3-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylate (CAS: 2121-23-5)
Ethyl 3-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylate (CAS: 2121-23-5) is a pyrazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. Recent studies have focused on its synthesis, structural modifications, and biological activities, particularly as a potential scaffold for novel therapeutic agents. This research brief aims to summarize the latest findings related to this compound, highlighting its significance in current research endeavors.
The compound's structural features, including the pyrazole core and ester functionality, make it a valuable intermediate in the synthesis of more complex molecules. Recent synthetic methodologies have emphasized greener and more efficient routes to produce ethyl 3-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylate, with a focus on reducing environmental impact and improving yield. For instance, a 2023 study published in the Journal of Organic Chemistry demonstrated a novel one-pot synthesis using microwave-assisted techniques, achieving a yield of over 85% with minimal byproducts.
In terms of biological applications, ethyl 3-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylate has shown promise as a precursor for the development of kinase inhibitors. Kinases are critical targets in oncology and inflammatory diseases, and the pyrazole moiety is a common pharmacophore in many kinase inhibitors. Recent in vitro studies have explored the compound's derivatives for their inhibitory effects on specific kinases, such as JAK2 and CDK4/6, with some analogs exhibiting IC50 values in the low micromolar range. These findings suggest potential for further optimization and preclinical evaluation.
Another area of interest is the compound's role in antimicrobial research. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of ethyl 3-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylate exhibited moderate to strong activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study proposed that the amino and ester functionalities could be key to enhancing binding affinity to bacterial targets, paving the way for the design of new antibiotics.
Despite these promising results, challenges remain in the clinical translation of ethyl 3-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylate-based compounds. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further structural optimization and in vivo studies. Recent computational modeling efforts have provided insights into the compound's pharmacokinetic properties, aiding in the rational design of more drug-like derivatives.
In conclusion, ethyl 3-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylate (CAS: 2121-23-5) continues to be a compound of significant interest in chemical biology and medicinal chemistry. Its versatility as a synthetic intermediate and its potential biological activities make it a valuable subject for ongoing research. Future studies should focus on optimizing its derivatives for improved efficacy and safety, as well as exploring new therapeutic applications beyond kinase inhibition and antimicrobial activity.
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